(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

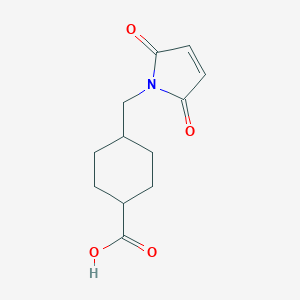

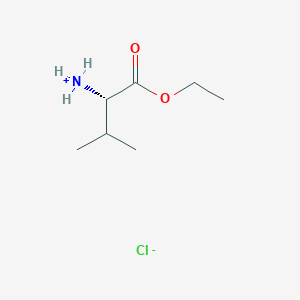

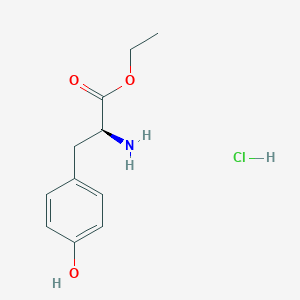

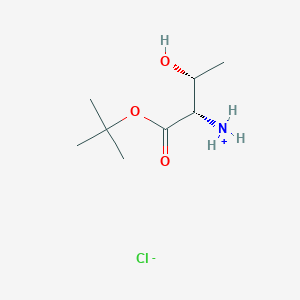

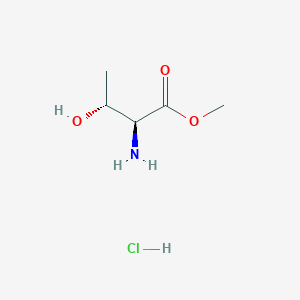

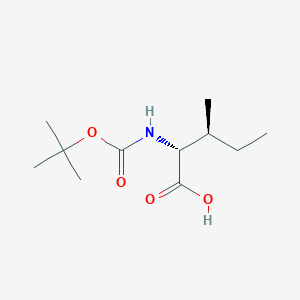

“(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride” is a chemical compound with the molecular formula C9H20ClNO2S and a molecular weight of 241.78 g/mol. It is closely related to “Methyl 2-amino-4-(methylthio)butanoate hydrochloride”, which has a CAS Number of 16118-36-8 .

Molecular Structure Analysis

The InChI code for the related compound “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” is 1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The related compound “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” has a molecular weight of 199.7 and a boiling point of 110-117°C . It is a solid at room temperature and should be stored at ambient temperature .科学的研究の応用

Synthesis of Enantiomerically Pure Compounds

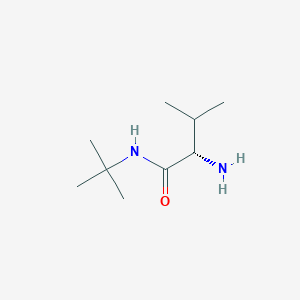

One application involves the synthesis of enantiomerically pure compounds. For instance, a method was developed for preparing enantiomers of tert-butyl(methyl)phenylsilane, involving the reaction with racemic tert-butyl(methyl)phenylsilyl chloride and (R)-(−)-2-amino-1-butanol to give a hydrochloride. This process highlights the compound's role in producing stereochemically pure substances, essential for various chemical and pharmaceutical applications (P. Jankowski et al., 1999).

Advanced Material Synthesis

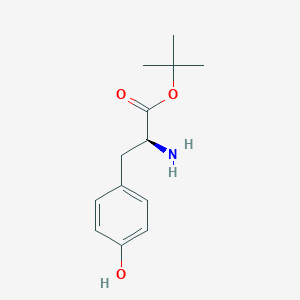

Another research dimension is the synthesis of advanced materials. For example, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline demonstrated the use of the compound in creating amino acids with distinct conformational preferences. These amino acids were incorporated into model peptides for sensitive applications in 19F NMR, suggesting their utility in probes and medicinal chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2014).

Chemical Transformations and Derivatives

The compound's derivatives have been explored for their potential in chemical transformations. (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide synthesis from methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride highlights its utility in creating structurally complex molecules, showcasing the versatility of this compound in organic synthesis (Zhou Yawen, 2004).

Biochemical Studies

In biochemical contexts, derivatives of (S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride have been used to study metabolic processes. For example, research on organic acids and stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon utilized tert-butyldimethylsiyl derivatives for gas chromatography and mass spectrometry analysis. This illustrates the compound's importance in understanding biochemical pathways and microbial metabolism (A. Rimbault et al., 1993).

Safety And Hazards

The safety information for “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

特性

IUPAC Name |

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQROCWHZGZBJ-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCSC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521339 |

Source

|

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-4-(methylthio)butanoate hydrochloride | |

CAS RN |

91183-71-0 |

Source

|

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)